N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
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Description
N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H24F2N2O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.14757013 g/mol and the complexity rating of the compound is 637. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2267-0215 is plasma kallikrein . Plasma kallikrein is a validated target for the prevention of Hereditary Angioedema (HAE) attacks .
Mode of Action
F2267-0215 is a monoclonal antibody that inhibits the enzymatic activity of plasma kallikrein . It binds to plasma kallikrein more potently and in a different manner than other known inhibitors . The binding of F2267-0215 to plasma kallikrein results in the prevention of the generation of bradykinin .
Biochemical Pathways
The inhibition of plasma kallikrein by F2267-0215 prevents the overproduction of bradykinin , a vasoactive inflammatory mediator . This action disrupts the biochemical pathway leading to the symptoms of HAE, which include pain and unpredictable swelling .
Pharmacokinetics
It is known that f2267-0215 has been designed to be a long-lasting prophylactic treatment . It is a YTE-modified immunoglobulin G1 monoclonal antibody, which suggests it may have enhanced pH-dependent neonatal Fc receptor binding, resulting in a prolonged half-life in vivo .
Result of Action
The result of F2267-0215’s action is the potent inhibition of plasma kallikrein activity, which prevents the generation of bradykinin . This leads to the prevention of HAE attacks, reducing the burden of disease and treatment for people with HAE .
Action Environment
The design of f2267-0215 as a long-lasting prophylactic treatment suggests it may be effective in a variety of environments and conditions .
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O3S/c1-15-8-10-17(11-9-15)29(27,28)25-12-3-2-5-16(25)13-21(26)24-14-18-19(22)6-4-7-20(18)23/h4,6-11,16H,2-3,5,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJECFLTPDUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.